N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide
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Overview
Description
N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a cyano group, a cyclopropyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the cyanoacetylation of amines, where the cyano group is introduced into the molecule . The reaction conditions often include the use of solvents such as benzene and catalysts like ammonium acetate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of high-temperature conditions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets. The cyano group and the piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
N-Cyanoacetamides: These compounds share the cyano group and amide functionality but differ in the rest of the structure.
Cyclopropyl Derivatives: Compounds with a cyclopropyl group exhibit similar steric and electronic properties.
Piperidine Derivatives: These compounds have the piperidine ring in common and are often used in medicinal chemistry.
Uniqueness
N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide is unique due to the combination of its functional groups and the specific arrangement of atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-15-5-4-9(6-11(15)16)12(17)14-10(7-13)8-2-3-8/h8-10H,2-6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXNGVTZFQPPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)NC(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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